molecular formula C18H22N2O3S B3919953 N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide

N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide

Cat. No. B3919953
M. Wt: 346.4 g/mol
InChI Key: VQRIOXGXMNETIY-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. It has been shown to have potential in the treatment of cancer, inflammation, and other diseases. In

Mechanism of Action

N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 inhibits the activity of Rho GTPases by binding to a specific site on the GTPase and preventing its activation. This leads to a reduction in downstream signaling pathways that are involved in cell migration, proliferation, and survival. The exact mechanism of action of N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 is still being studied, but it is believed to involve the disruption of protein-protein interactions that are necessary for Rho GTPase activation.
Biochemical and Physiological Effects
N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration and invasion, induce apoptosis, and reduce tumor growth. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 has been shown to have potential in the treatment of cardiovascular disease, neurodegenerative diseases, and other conditions.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of Rho GTPases in cellular processes. However, one limitation of N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 is that it has relatively low specificity for Rho GTPases, and can also inhibit other related GTPases. This can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864. One area of interest is the development of more specific inhibitors that target individual Rho GTPases. Another area of interest is the investigation of the role of Rho GTPases in specific diseases, such as cancer and inflammation. In addition, N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 may have potential as a therapeutic agent in combination with other drugs or treatments.

Scientific Research Applications

N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes including cell migration, proliferation, and survival. As a result, N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 has been investigated for its potential in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-23-15-7-4-6-14(12-15)13-20(10-11-21)18(22)16-8-5-9-19-17(16)24-2/h4-9,12,21H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRIOXGXMNETIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(CCO)C(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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